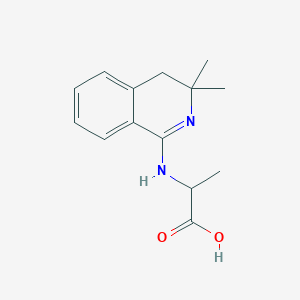

Ácido 2-(3,3-dimetil-3,4-dihidro-isoquinolin-1-ilamino)propanoico

Descripción general

Descripción

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dihydro-isoquinoline moiety, which is a common structural motif in many biologically active molecules.

Aplicaciones Científicas De Investigación

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid typically involves the reaction of 3,3-dimethyl-3,4-dihydroisoquinoline with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Mecanismo De Acción

The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid

- (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride

Uniqueness

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid is unique due to its specific structural features and the presence of the propionic acid moiety, which distinguishes it from other similar compounds

Actividad Biológica

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid (DMIPA) is a synthetic organic compound notable for its unique structural properties, which include a dihydro-isoquinoline moiety linked to a propionic acid group. This compound has garnered attention in medicinal chemistry and neuropharmacology due to its potential biological activities.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- CAS Number : 1396969-17-7

Biological Activity Overview

DMIPA has demonstrated various biological activities that are of significant interest in scientific research. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

-

Neuroprotective Effects :

- DMIPA has been studied for its potential neuroprotective effects against neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests it may modulate synaptic activity, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.

-

Antimicrobial Activity :

- Preliminary studies indicate that DMIPA exhibits antimicrobial properties. Its structural similarity to other isoquinoline derivatives may contribute to this activity, as many isoquinolines are known for their antimicrobial effects.

-

Anti-inflammatory Properties :

- Research suggests that DMIPA may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions. The compound's interaction with inflammatory pathways warrants further investigation.

The biological activity of DMIPA is primarily attributed to its interaction with specific molecular targets within the body:

- Receptor Modulation : DMIPA may act on various receptors involved in neurotransmission, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : The compound could inhibit enzymes related to inflammation and microbial resistance, contributing to its potential therapeutic effects.

Case Studies and Research Findings

- Neuroprotective Study :

-

Antimicrobial Testing :

- In vitro tests conducted against a panel of bacterial strains showed that DMIPA exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Inflammation Model :

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMIPA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamino)-propionic acid | Structure | Similar backbone but different side chains affecting activity |

| 2-(1H-indol-3-yl)propionic acid | Structure | Contains indole instead of isoquinoline; known for anti-inflammatory properties |

| 2-(4-methylthiazol-5-yl)propionic acid | Structure | Thiazole ring structure; exhibits antimicrobial activity |

The structural uniqueness of DMIPA allows it to potentially exhibit distinct pharmacological properties compared to these similar compounds.

Propiedades

IUPAC Name |

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYICXMIPNSFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386375 | |

| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

537049-19-7 | |

| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.